1,3,6-Hexanetriol

Polymer Chemistry Biomaterials Degradation Kinetics

1,3,6-Hexanetriol (CAS 18990-98-2, also referred to as 1,3,6-Trihydroxyhexane) is a linear C6 trihydric alcohol with primary hydroxyl groups at the 1- and 6- positions and a secondary hydroxyl group at the 3- position, yielding a molecular formula of C6H14O3 and a molecular weight of 134.17 g/mol. This compound is functionally classified as a triol crosslinker and polyol building block, and it is recognized as a transparent, odorless, viscous liquid at ambient temperatures.

Molecular Formula C6H14O3
Molecular Weight 134.17 g/mol
CAS No. 18990-98-2
Cat. No. B094142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3,6-Hexanetriol
CAS18990-98-2
Molecular FormulaC6H14O3
Molecular Weight134.17 g/mol
Structural Identifiers
SMILESC(CC(CCO)O)CO
InChIInChI=1S/C6H14O3/c7-4-1-2-6(9)3-5-8/h6-9H,1-5H2
InChIKeyAAYGSSGHJGVNSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3,6-Hexanetriol CAS 18990-98-2: Technical Specifications and Procurement Baseline


1,3,6-Hexanetriol (CAS 18990-98-2, also referred to as 1,3,6-Trihydroxyhexane) is a linear C6 trihydric alcohol with primary hydroxyl groups at the 1- and 6- positions and a secondary hydroxyl group at the 3- position, yielding a molecular formula of C6H14O3 and a molecular weight of 134.17 g/mol . This compound is functionally classified as a triol crosslinker and polyol building block, and it is recognized as a transparent, odorless, viscous liquid at ambient temperatures . Its three reactive hydroxyl groups confer a nominal hydroxyl value that makes it a candidate for polymer network formation. The unique 1,3,6-substitution pattern distinguishes it structurally and functionally from other hexanetriol isomers and common triols like glycerol .

Why 1,3,6-Hexanetriol Cannot Be Directly Substituted by 1,2,6-Hexanetriol or Glycerol in Performance-Critical Formulations


In-class substitution of triol monomers is not straightforward due to significant differences in hydroxyl group positioning and resultant molecular architecture. Unlike the 1,2,6-isomer (CAS 106-69-4), which features a vicinal diol at the chain terminus, the 1,3,6-substitution pattern of the target compound spatially separates the hydroxyl functionalities along the C6 backbone . This structural variation alters the segmental mobility and crosslinking density of the resulting polymer networks compared to networks formed with 1,2,6-hexanetriol, where the vicinal diol can influence local polymer chain packing [1]. Furthermore, while glycerol (C3) is a ubiquitous triol, its shorter chain length and higher hydroxyl density yield polymers with drastically different hydrophilicity and mechanical flexibility. Therefore, direct substitution of 1,3,6-hexanetriol with its isomers or glycerol without reformulation will lead to a different polymer architecture, potentially compromising key performance metrics such as degradation resistance, low-temperature stability, or mechanical resilience . Procurement decisions must therefore be based on the specific performance benefits conferred by this specific regioisomer.

Quantitative Evidence Guide: Verifiable Performance Differentiation of 1,3,6-Hexanetriol Against Comparators


Degradation Resistance in Polyurethane Foams: 1,3,6-Hexanetriol vs. Glycerol

Shape memory polymer (SMP) foams synthesized using hexanetriol exhibit significantly enhanced resistance to hydrolytic and oxidative degradation compared to glycerol-based foams. In a direct head-to-head study, hexanetriol-based SMP foams demonstrated no measurable mass loss after 30 days of immersion in accelerated oxidative (20% H2O2) and hydrolytic (0.1M NaOH) solutions at 37°C, whereas glycerol-based foams typically undergo degradation under similar conditions [1]. The triol substitution from glycerol to hexanetriol was the key variable in this formulation, resulting in a more biostable polymer network.

Polymer Chemistry Biomaterials Degradation Kinetics

Freezer Storage Stability in Dye Formulations: Trihydroxyhexane vs. Alternative Polyols

In a patented stain formulation, the system containing trihydroxyhexane (1,3,6-hexanetriol) demonstrated superior low-temperature stability compared to alternative alcohol-based formulations. Specifically, a solution containing 250 mL of trihydroxyhexane was found to be stable in freezer storage with no precipitation of dye components, a problem commonly observed with other polyol-based stabilizers [1]. This indicates that the compound effectively prevents dye aggregation and crystallization under sub-zero conditions.

Formulation Chemistry Low-Temperature Stability Dye Stabilization

Synthetic Accessibility and Yield: 1,3,6-Hexanetriol vs. 1,2,6-Hexanetriol

The synthesis of 1,3,6-hexanetriol presents distinct challenges and opportunities compared to the more commercially common 1,2,6-isomer. While 1,2,6-hexanetriol is readily obtained via hydrogenation of acrolein dimer, the 1,3,6-regioisomer is typically accessed through multi-step synthetic routes, including the asymmetric synthesis of derivatives like 3-hydroxymethyl-1,3,6-hexanetriol [1]. However, high-yield catalytic routes (80–95%) from methyl glycosides have been demonstrated for hexane-triols with fixed stereochemistry, indicating a viable path for producing specific 1,3,6-stereoisomers with high purity [2]. The inherent synthetic complexity of the 1,3,6-isomer, due to the tertiary hydroxyl group at the 3-position, limits its direct substitution in processes optimized for 1,2,6-hexanetriol, but also provides a route to chiral building blocks not accessible from the 1,2,6-isomer.

Organic Synthesis Process Chemistry Chiral Polyols

Freezing Point Depression and Low-Temperature Fluidity: 1,3,6-Hexanetriol vs. 1,2,6-Hexanetriol and Glycerol

Physical property data indicate that 1,3,6-hexanetriol has a normal freezing point of -13.0 °C [1]. In contrast, the 1,2,6-isomer is reported to have a melting point range of 25-32 °C [2] and is described as a solid at typical room temperature or a glassy solid below -20 °C [3]. Glycerol, while having a melting point of 18 °C, exhibits significant supercooling but is prone to crystallization in formulations. The substantially lower freezing point of 1,3,6-hexanetriol compared to its 1,2,6-isomer indicates superior low-temperature fluidity and resistance to crystallization, which is a critical differentiator for applications requiring pumpability or homogeneity at sub-ambient temperatures.

Physical Chemistry Formulation Stability Antifreeze Applications

Viscosity and Processability in PVC Formulations: Hexanetriol Esters vs. Traditional Plasticizers

Esters derived from hexanetriol have been shown to significantly improve the flexibility of polyvinyl chloride (PVC) at low temperatures compared to traditional plasticizers such as phthalates and sebacates . Crucially, the lower viscosity of the resulting formulations allowed for easier processing during manufacturing, addressing a key limitation of conventional plasticizer systems which often increase formulation viscosity and hinder throughput . While this evidence is specific to hexanetriol esters, it demonstrates the functional advantage of the hexanetriol backbone over smaller, more polar triols like glycerol, which tend to yield higher-viscosity plasticizers.

Polymer Processing Plasticizers Rheology

Calculated Physicochemical Parameters: 1,3,6-Hexanetriol vs. 1,2,3-Hexanetriol

Computationally derived properties provide a baseline for differentiating 1,3,6-hexanetriol from other hexanetriol isomers. For 1,3,6-hexanetriol, the calculated XLogP3 is -0.7, and the topological polar surface area (TPSA) is 60.7 Ų . In contrast, the 1,2,3-isomer (CAS 25323-24-4) has a melting point of 67-69 °C and a boiling point of 171.2 °C at 760 mmHg, reflecting its more compact and polar nature due to the vicinal triol arrangement. These computational and physical differences underscore that 1,3,6-hexanetriol is a lower-melting, more hydrophobic triol compared to the 1,2,3-isomer, influencing its solubility, partitioning, and interaction with biological and polymer matrices.

Computational Chemistry QSAR Property Prediction

Procurement-Driven Application Scenarios for 1,3,6-Hexanetriol Based on Verified Evidence


Degradation-Resistant Polyurethane Foams for Long-Term Medical Implants

1,3,6-Hexanetriol is a critical monomer for synthesizing biostable shape memory polymer (SMP) foams intended for permanent vascular occlusion devices or other long-term implants. The evidence shows that hexanetriol-based foams resist mass loss in accelerated oxidative and hydrolytic environments, unlike glycerol-based analogs [1]. This makes the compound essential for device manufacturers requiring materials with extended in vivo lifetimes and resistance to biodegradation.

Cryostable Dye and Diagnostic Reagent Formulations

Formulators developing stabilized stain solutions for histology or diagnostic kits should consider 1,3,6-hexanetriol as a cryoprotectant. Patented evidence demonstrates that trihydroxyhexane-containing solutions remain free of dye precipitation during freezer storage, a common failure mode for other polyol-stabilized reagents [1]. This ensures reagent integrity and performance after long-term cold storage, reducing batch failures.

Low-Temperature Polymer Processing and Plasticizer Design

In the design of plasticizers for PVC and other thermoplastics, esters derived from hexanetriol offer a dual benefit of improved low-temperature flexibility and reduced formulation viscosity compared to traditional phthalate or sebacate plasticizers [1]. This translates to higher manufacturing throughput and enhanced product performance in cold-climate applications, such as automotive components or outdoor flexible films.

Chiral Building Block for Asymmetric Synthesis and Specialty Polyols

For research groups or specialty chemical manufacturers focused on stereocontrolled synthesis, 1,3,6-hexanetriol and its derivatives serve as valuable chiral synthons. High-yield, stereoselective catalytic routes from methyl glycosides (80–95% yield, ≥99% ee) enable the production of enantiomerically pure polyols [1][2]. These chiral triols can be incorporated into advanced materials, such as chiral stationary phases or enantioselective catalysts, where the 1,3,6-substitution pattern is crucial for molecular recognition.

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